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molecular formula C9H18O2 B8432788 3-Acetoxy-2,2-dimethylpentane

3-Acetoxy-2,2-dimethylpentane

Cat. No. B8432788
M. Wt: 158.24 g/mol
InChI Key: OZVHACQHIBUHOC-UHFFFAOYSA-N
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Patent
US06362344B1

Procedure details

A vial was charged with aminoalcohol 1 (0.0074 g, 0.026 mmol) prepared as in Example 1. To the vial was added 1.60 mL of a stock solution containing trimethylacetaldehyde (0.26 g), chlorobenzene internal standard (0.26 g), 1 M diethylzinc in hexane (6.0 mL), and toluene (3.0 mL). After 48 h, acetic anhydride (0.200 mL) was added. After an additional 72 h, a sample of the solution was analyzed by gas chromatography at 70° C. on a Cyclodex B stationary phase. The product 3-acetoxy-2,2-dimethylpentane was formed in 73% yield and 98% enantiomeric excess. The identity and yield of the product was established by comparison with an authentic sample prepared by treatment of racemic 2-methyl-3-pentanol with acetic anhydride.
Quantity
0.0074 g
Type
reactant
Reaction Step One
[Compound]
Name
stock solution
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NO.[CH3:3][C:4]([CH3:8])([CH3:7])[CH:5]=[O:6].C([Zn][CH2:12][CH3:13])C.[C:14](OC(=O)C)(=[O:16])[CH3:15]>CCCCCC.C1(C)C=CC=CC=1.ClC1C=CC=CC=1>[C:14]([O:6][CH:5]([CH2:12][CH3:13])[C:4]([CH3:8])([CH3:7])[CH3:3])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0.0074 g
Type
reactant
Smiles
NO
Step Two
Name
stock solution
Quantity
1.6 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0.26 g
Type
reactant
Smiles
CC(C=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
6 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
was analyzed by gas chromatography at 70° C. on a Cyclodex B stationary phase

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)OC(C(C)(C)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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